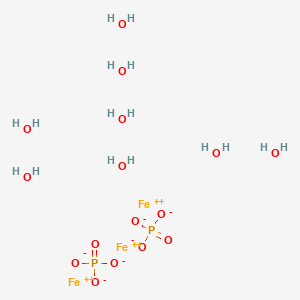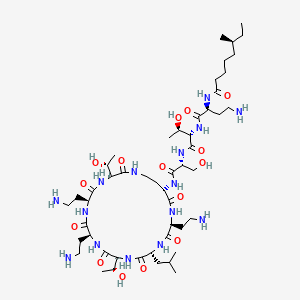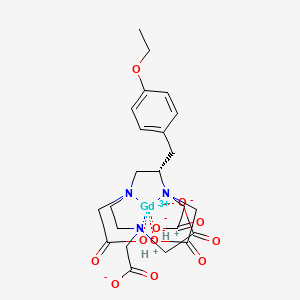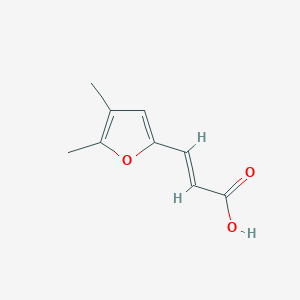
リン酸鉄(II) 八水和物
説明
It is practically insoluble in water and is used for industrial and scientific research purposes. The compound has the chemical formula Fe₃(PO₄)₂·8H₂O and is known for its applications in various fields due to its unique properties.
科学的研究の応用
iron(2+);diphosphate;octahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in studies related to iron metabolism and phosphate biochemistry.
Industry: The compound is used in the production of ceramics, as a corrosion inhibitor, and in the manufacturing of certain types of glass.
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of ferrous phosphate octahydrate. For instance, the compound is soluble in inorganic acids but insoluble in water . It is also hygroscopic, meaning it absorbs moisture from the air . These properties could influence how the compound behaves in different environments.
生化学分析
Biochemical Properties
Phosphoric acid, iron(2+) salt (2:3), octahydrate plays a crucial role in biochemical reactions, especially those related to iron and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cofactor for enzymes involved in phosphate transfer reactions. The compound’s iron component can participate in redox reactions, facilitating electron transfer processes. Additionally, phosphoric acid, iron(2+) salt (2:3), octahydrate can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
Phosphoric acid, iron(2+) salt (2:3), octahydrate has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the iron component of the compound can be involved in the regulation of gene expression by acting as a cofactor for transcription factors. Additionally, phosphoric acid, iron(2+) salt (2:3), octahydrate can impact cellular metabolism by participating in phosphate transfer reactions, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of phosphoric acid, iron(2+) salt (2:3), octahydrate involves several key interactions at the molecular level. The compound can bind to biomolecules, such as enzymes and proteins, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, phosphoric acid, iron(2+) salt (2:3), octahydrate can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphoric acid, iron(2+) salt (2:3), octahydrate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, the iron component of the compound can undergo oxidation, leading to changes in its biochemical properties. Additionally, prolonged exposure to phosphoric acid, iron(2+) salt (2:3), octahydrate can result in alterations in cellular metabolism and gene expression, which may have long-term effects on cell function .
Dosage Effects in Animal Models
The effects of phosphoric acid, iron(2+) salt (2:3), octahydrate can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on iron and phosphate metabolism. At high doses, it can exhibit toxic or adverse effects. For instance, excessive iron can lead to oxidative stress and damage to cellular components. Additionally, high doses of phosphoric acid, iron(2+) salt (2:3), octahydrate can disrupt normal cellular processes, leading to adverse effects on overall health .
Metabolic Pathways
Phosphoric acid, iron(2+) salt (2:3), octahydrate is involved in several metabolic pathways, including those related to iron and phosphate metabolism. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can participate in phosphate transfer reactions, which are essential for energy production and other metabolic processes. Additionally, the iron component of the compound can be involved in redox reactions, facilitating electron transfer processes .
Transport and Distribution
Within cells and tissues, phosphoric acid, iron(2+) salt (2:3), octahydrate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, iron transporters can facilitate the uptake of the iron component of the compound, while phosphate transporters can mediate the uptake of the phosphate component. Additionally, binding proteins can help to sequester the compound in specific cellular compartments, influencing its activity and function .
Subcellular Localization
Phosphoric acid, iron(2+) salt (2:3), octahydrate can be localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the iron component of the compound can be targeted to mitochondria, where it participates in redox reactions and energy production. Additionally, the phosphate component can be directed to the nucleus, where it influences gene expression and other nuclear processes .
準備方法
Synthetic Routes and Reaction Conditions
iron(2+);diphosphate;octahydrate can be synthesized by reacting ferrous hydroxide with phosphoric acid. The reaction typically involves mixing aqueous solutions of ferrous hydroxide and phosphoric acid under controlled conditions to produce the hydrated iron(2+) phosphate .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, iron(2+) salt (2:3), octahydrate involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the formation of the desired product with high purity.
化学反応の分析
Types of Reactions
iron(2+);diphosphate;octahydrate undergoes various chemical reactions, including:
Oxidation: The iron(2+) ions in the compound can be oxidized to iron(3+) ions under suitable conditions.
Reduction: The compound can also undergo reduction reactions where iron(3+) ions are reduced back to iron(2+) ions.
Substitution: The phosphate ions in the compound can be substituted with other anions in certain chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can result in the formation of iron(3+) phosphate, while reduction can yield iron(2+) phosphate.
類似化合物との比較
Similar Compounds
Iron(III) phosphate: Another iron salt of phosphoric acid, but with iron in the +3 oxidation state.
Ferrous sulfate: A common iron supplement with different chemical properties and applications.
Ferric chloride: An iron(3+) compound used in water treatment and as a coagulant.
Uniqueness
iron(2+);diphosphate;octahydrate is unique due to its specific combination of iron(2+) and phosphate ions, which gives it distinct chemical and physical properties. Its octahydrate form also contributes to its stability and solubility characteristics, making it suitable for various specialized applications .
特性
IUPAC Name |
iron(2+);diphosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAMSPPOALICQN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3H16O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143096 | |
| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10028-23-6 | |
| Record name | Ferrous phosphate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)



